![molecular formula C21H23NO B10812671 1,1-Diphenyl-4-piperidino-2-butyn-1-ol CAS No. 120501-02-2](/img/structure/B10812671.png)
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
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Overview
Description
1,1-Diphenyl-4-piperidino-2-butyn-1-ol is an organic compound with the molecular formula C21H23NO and a molecular weight of 305.4 g/mol.
Preparation Methods
The preparation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be achieved through the Mannich reaction, starting with benzophenone and passing through diphenylpropynol . The reaction involves the following steps:
Formation of Diphenylpropynol: Benzophenone reacts with acetylene in the presence of a base to form diphenylpropynol.
Mannich Reaction: Diphenylpropynol undergoes a Mannich reaction with formaldehyde and piperidine to yield this compound.
Chemical Reactions Analysis
1,1-Diphenyl-4-piperidino-2-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Chemistry
1,1-Diphenyl-4-piperidino-2-butyn-1-ol serves as an important intermediate in the synthesis of other organic compounds. Its versatile reactivity allows for various chemical transformations, including oxidation and reduction reactions. The compound can be oxidized to form ketones or carboxylic acids and can undergo substitution reactions with electrophiles .
Biology
Research has indicated that this compound exhibits notable biological activities. Studies have explored its potential antimicrobial and anticancer properties. The piperidine nucleus is significant in mediating its biological effects, as it is a common pharmacophore in many pharmaceutical agents .
Medicine
Ongoing research is focused on exploring the therapeutic applications of this compound in treating various diseases. Its unique structural features suggest it may interact with multiple biological targets, making it a candidate for drug development .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against cancer cell lines, revealing significant cytotoxic effects at certain concentrations. The results suggest that structural modifications could enhance its potency against specific cancer types .
Case Study 2: Antimicrobial Properties
Research highlighted the compound's ability to inhibit bacterial growth in vitro. This activity was attributed to its ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol involves its interaction with molecular targets and pathways in the body. The piperidine nucleus plays a crucial role in its biological activity, as it is a common pharmacophore in many drugs . The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be compared with other similar compounds, such as:
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Piperidine: A heterocyclic amine that forms the core structure of many pharmaceutical compounds.
Diphenylpropynol: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a diphenylmethane structure with a piperidine ring and a butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120501-02-2 |
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Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
InChI Key |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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